1-(3-Methoxy-4-nitrophenyl)piperazine
Descripción
BenchChem offers high-quality 1-(3-Methoxy-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKHBWFRKOXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: 1-(3-Methoxy-4-nitrophenyl)piperazine
Chemical Properties, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS: 121278-37-3). Distinct from its widely used regioisomer (the Posaconazole intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine), this compound serves as a specialized building block in the synthesis of CNS-active agents and kinase inhibitors. Its core utility lies in its function as a latent aniline precursor; the nitro group provides stability during initial coupling reactions, while the piperazine moiety enhances aqueous solubility and pharmacokinetic profiles.
Part 1: Chemical Identity & Physicochemical Profile
This section establishes the definitive identity of the compound to prevent confusion with common industrial isomers.
| Property | Data / Specification |
| IUPAC Name | 1-(3-Methoxy-4-nitrophenyl)piperazine |
| CAS Registry Number | 121278-37-3 |
| Molecular Formula | |
| Molecular Weight | 237.26 g/mol |
| Appearance | Yellow to orange crystalline solid (characteristic of nitro-aromatics) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water (neutral form) |
| pKa (Calculated) | ~8.5 (Piperazine secondary amine), ~ -1.0 (Nitro group influence) |
| LogP | ~1.2 (Predicted) |
| Key Structural Feature | Ortho-methoxy substituted nitrobenzene core attached to a piperazine ring.[1] |
CRITICAL DISTINCTION: Researchers must distinguish this compound from 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a "bis-aryl" intermediate used in Itraconazole/Posaconazole synthesis. The compound discussed here is a "mono-aryl" piperazine.
Part 2: Synthetic Route & Mechanistic Insight
The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (
2.1 Mechanistic Pathway
The precursor, 5-Fluoro-2-nitroanisole (also known as 4-fluoro-2-methoxy-1-nitrobenzene), contains a fluorine atom para to a nitro group.
-
Activation: The nitro group (
) is a strong electron-withdrawing group (EWG), activating the benzene ring towards nucleophilic attack, specifically at the ortho and para positions.[2] -
Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile, attacking the carbon carrying the fluorine (para to the nitro group).
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: Fluoride (
) is a good leaving group in , restoring aromaticity and yielding the product.
2.2 Visualization of Synthesis Logic
Caption: Figure 1.
Part 3: Reactivity & Functionalization
This compound is rarely the final drug; it is a "scaffold intermediate." Its primary value lies in its two functional handles: the secondary amine and the nitro group.
3.1 The "Gateway" Reaction: Nitro Reduction
To utilize the phenyl ring for drug binding (e.g., in the ATP-binding pocket of a kinase), the nitro group is typically reduced to an aniline.
-
Reagents:
(Catalytic Hydrogenation) or (Chemical Reduction).[2] -
Product: 4-(Piperazin-1-yl)-2-methoxyaniline .
-
Utility: This aniline can then form amides, ureas, or sulfonamides, linking the piperazine "tail" to a larger pharmacophore.
3.2 Piperazine Nitrogen Functionalization
The secondary amine (
-
Reactions: Alkylation, Acylation, or Sulfonylation.
-
Strategy: This is often protected (e.g., with Boc anhydride) before reducing the nitro group if chemoselectivity is required.
Part 4: Experimental Protocols
These protocols are designed for R&D scale (1–10 grams) and prioritize purity over raw industrial yield.
Protocol A: Synthesis from 5-Fluoro-2-nitroanisole
Reagents:
-
5-Fluoro-2-nitroanisole (1.0 equiv)
-
Piperazine (3.0 equiv) — Excess is critical to prevent bis-arylation.
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-fluoro-2-nitroanisole (e.g., 1.71 g, 10 mmol) in MeCN (20 mL).
-
Add Base: Add
(2.07 g, 15 mmol) and stir for 10 minutes at room temperature. -
Add Nucleophile: Add Piperazine (2.58 g, 30 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.
-
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (
) should disappear; a new polar spot (product) will appear near the baseline (due to amine basicity).
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM) and wash with water (
mL) to remove excess piperazine.
-
-
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH 95:5).
-
Yield: Expect 85–92% yield of yellow solid.
Protocol B: Reduction to Aniline (Downstream Application)
Step-by-Step Methodology:
-
Dissolve 1-(3-Methoxy-4-nitrophenyl)piperazine (1.0 g) in Methanol (30 mL).
-
Add 10% Pd/C catalyst (100 mg, 10 wt%).
-
Stir under Hydrogen atmosphere (balloon pressure) for 2–4 hours at RT.
-
Color Change: The bright yellow solution will turn colorless/pale pink as the nitro group reduces.
-
-
Filter through Celite to remove catalyst. Evaporate solvent to yield the unstable aniline intermediate (use immediately).
Part 5: Application in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.[3] The 3-methoxy group provides specific steric and electronic properties that differentiate it from unsubstituted phenylpiperazines.
5.1 Pharmacophore Assembly
In kinase inhibitors (e.g., EGFR or ALK inhibitors), the piperazine ring is often placed in the "solvent-exposed region" of the protein binding pocket to improve solubility. The methoxy group can lock the conformation of the aromatic ring via intramolecular hydrogen bonding or provide hydrophobic contacts.
5.2 Workflow Visualization
Caption: Figure 2. Typical medicinal chemistry workflow utilizing the scaffold to generate soluble drug candidates.
Part 6: Safety & Handling (MSDS Summary)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritant: Causes skin and eye irritation (H315, H319).
-
Sensitizer: Piperazines are known respiratory and skin sensitizers.
-
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (
). Nitro compounds can darken upon light exposure. -
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides will be generated).
References
-
PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine (CID 3967409).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
Chaudhary, P., et al. (2006). Synthesis and biological activity of N-aryl piperazine derivatives.[3][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[6] (General reference for piperazine
synthesis conditions). -
Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of new piperazine derivatives. Medicinal Chemistry Research.[3][6][7] (Protocol validation for nitro-aryl piperazine synthesis).
Sources
- 1. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine
Subject: Application Note – Scalable via
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine , a critical pharmacophore in the development of antifungal agents (e.g., Posaconazole analogs) and serotonergic ligands.[1][2]
The method utilizes a Nucleophilic Aromatic Substitution (
Strategic Introduction & Retrosynthesis
The target molecule features a piperazine ring attached to a nitro-activated anisole core.[1][2] The synthesis is governed by the electronic directing effects of the benzene ring substituents.[2]
-
Mechanistic Logic: The nitro group (
) at position 4 is a strong electron-withdrawing group (EWG), which activates the para-position for nucleophilic attack.[1][2] -
Substrate Selection: We utilize 5-chloro-2-nitroanisole .[1][2] In this molecule, the chlorine atom is para to the nitro group, making it highly susceptible to displacement by the secondary amine of piperazine. The methoxy group (
) at the meta position (relative to the leaving group) provides steric guidance but does not significantly deactivate the ring.[1][2]
Chemical Transformation:
Critical Safety Protocol: Nitro-Aromatic Handling
WARNING: Nitro-aromatic compounds possess high decomposition energies.[1][2] Thermal runaway is a critical risk.[2]
-
Exotherm Control: The reaction is exothermic. Reagents must be mixed slowly at temperatures <40°C before heating.[2]
-
Temperature Limit: Do not exceed 130°C. The decomposition onset of nitroanisole derivatives can occur above 180°C; maintain a wide safety margin.[2]
-
Atmosphere: Perform under inert atmosphere (
or Ar) to prevent oxidative tar formation, which complicates purification.[2]
Materials & Equipment
| Component | Specification | Role |
| Precursor | 5-Chloro-2-nitroanisole (98%) | Activated electrophile |
| Nucleophile | Piperazine (Anhydrous, 99%) | Nucleophile (Use 3-5 equiv. to prevent bis-arylation) |
| Solvent | Acetonitrile (ACN) or n-Butanol | Polar aprotic/protic medium to stabilize transition state |
| Base | Potassium Carbonate ( | Acid scavenger (Optional if excess piperazine is used) |
| Equipment | Jacketed reactor / Reflux condenser | Precise thermal control |
Experimental Protocol
Phase 1: Nucleophilic Substitution ( )
-
Charge: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitroanisole (1.0 equiv, e.g., 18.7 g).
-
Solvent: Add Acetonitrile (5-10 volumes, e.g., 100-200 mL). Note: n-Butanol can be used for higher temperature reflux if reaction kinetics are slow.[1][2]
-
Nucleophile Addition: Add Piperazine (4.0 equiv, e.g., 34.4 g).[2]
-
Expert Insight: Using a large excess of piperazine acts as both the reactant and the base.[2] Crucially, it statistically prevents the formation of the "bis" impurity (where one piperazine molecule attacks two aryl rings), which is nearly impossible to separate later.
-
-
Reaction: Heat the mixture to Reflux (approx. 80-82°C for ACN) . Stir vigorously for 12–16 hours .
-
Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).
Phase 2: Workup & Purification (The "Water Crash" Method)[1][2]
The solubility difference between the highly polar piperazine and the lipophilic nitro-product is the key to purification.[2]
-
Concentration: Evaporate the organic solvent (ACN) under reduced pressure to roughly 20% of the original volume.
-
Quench: Pour the warm residue slowly into Ice-Water (10 volumes) with vigorous stirring.
-
Precipitation: The product, 1-(3-methoxy-4-nitrophenyl)piperazine , will precipitate as a yellow/orange solid.[1][2] Excess piperazine remains dissolved in the aqueous phase.[2]
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with:
-
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
Yield Expectation: 85–92% Appearance: Yellow crystalline solid.[2]
Visualization of Reaction Logic
The following diagram illustrates the reaction mechanism and the critical separation logic.
Figure 1: Reaction pathway showing the
Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Technique | Expected Signal / Observation | Structural Assignment |
| HPLC | Purity > 98% (UV 254 nm) | Single major peak.[1][2] |
| 1H NMR (DMSO- | Methoxy group ( | |
| Piperazine ring protons (4x | ||
| Aromatic H at C5 (Ortho to | ||
| Aromatic H at C2 (Ortho to | ||
| Aromatic H at C6.[2] | ||
| MS (ESI) | Matches Formula |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction; Temperature too low.[1][2] | Switch solvent to n-Butanol (bp 117°C) to access higher reaction temperatures. |
| "Bis" Impurity | Stoichiometry error. | Ensure Piperazine is |
| Oiling Out | Product melting point depression by impurities.[2][3] | Recrystallize from Ethanol . Heat to dissolve, then cool slowly to 4°C. |
| Dark Color | Oxidation of amine/nitro groups.[2] | Ensure strict Nitrogen/Argon inert atmosphere during reflux. |
References
-
PubChem. 1-(3-Methoxy-4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Organic Chemistry Portal. Synthesis of Piperazines. Available at: [Link][1][2]
Sources
HPLC Analysis of 1-(3-Methoxy-4-nitrophenyl)piperazine: A Stability-Indicating Protocol
Executive Summary
Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS 121278-37-3).
Scope: This application note details the physicochemical profile of the analyte, optimized chromatographic conditions, method validation parameters (linearity, precision, LOD/LOQ), and a troubleshooting guide for common phenylpiperazine analysis issues such as peak tailing.
Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists involved in the development of antifungal APIs (e.g., Posaconazole intermediates) or psychotropic phenylpiperazine derivatives.
Molecule Profile & Analytical Logic
Understanding the analyte's chemistry is the prerequisite for successful method development.
| Property | Description | Analytical Implication |
| Structure | Phenyl ring substituted with a nitro group (pos 4), methoxy group (pos 3), and a piperazine ring.[1][2][3] | Chromophore: The nitro-phenyl moiety provides strong UV absorbance, eliminating the need for derivatization. |
| Basicity (pKa) | Contains a secondary amine (distal nitrogen) and an aniline-like nitrogen. Estimated pKa (distal N) | Peak Shape: The basic secondary amine will interact with residual silanols on silica columns, causing severe tailing. Solution: Use a low pH mobile phase (pH 2.5–3.0) and a base-deactivated C18 column. |
| Polarity (LogP) | Predicted LogP | Retention: Moderately polar. Requires a gradient starting with low organic content to ensure retention, ramping to high organic to elute hydrophobic impurities. |
| Solubility | Soluble in acidic aqueous buffers, Methanol, DMSO. Poor solubility in neutral water. | Diluent: Samples should be dissolved in Mobile Phase or 0.1% Formic Acid in Water/MeOH (50:50). |
Method Development Strategy
Column Selection
Standard silica-based C18 columns often fail with piperazines due to secondary silanol interactions.
-
Recommendation: C18 with high carbon load and extensive end-capping.
-
Specific Technology: Hybrid particle technology (e.g., Waters XBridge BEH C18) or base-deactivated silica (e.g., Agilent Zorbax Eclipse Plus C18) is required to suppress silanol activity at the recommended acidic pH.
Mobile Phase Chemistry
-
Buffer: Phosphate buffer is chosen for its high buffering capacity at low pH.
-
pH Control: pH 3.0 is selected. At this pH, the piperazine nitrogen is fully protonated (
), increasing solubility and ensuring a single ionic species, which sharpens peaks. -
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for nitro-aromatics.
Detailed Experimental Protocol
Reagents and Preparation
-
Acetonitrile: HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): Analytical Grade. -
Orthophosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q (18.2 M
).
Buffer Preparation (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of
in 950 mL of water. -
Adjust pH to 3.0
0.05 using dilute Orthophosphoric acid. -
Dilute to 1000 mL with water.
-
Filter through a 0.22
m nylon membrane filter.
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 | Balances resolution and backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Volume | 10 | Standard volume; prevent overload. |
| Detection | UV-DAD at 254 nm (Quant) and 340 nm (Qual) | Nitro groups absorb strongly at 254 nm. 340 nm monitors yellow color/impurities. |
| Run Time | 20 Minutes | Sufficient for impurity elution. |
Gradient Program
-
Mobile Phase A: 25 mM Phosphate Buffer pH 3.0
-
Mobile Phase B: Acetonitrile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Linear gradient to elute analyte |
| 15.0 | 40 | 60 | Wash hydrophobic impurities |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data interpretation, ensuring a self-validating system.
Figure 1: Step-by-step analytical workflow for 1-(3-Methoxy-4-nitrophenyl)piperazine analysis.
Method Validation Parameters
This method is designed to meet ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Procedure |
| System Suitability | Tailing Factor ( | Inject Standard solution (0.1 mg/mL) 5 times. |
| Linearity | Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target conc. | |
| Precision | RSD < 2.0% | 6 replicate injections of the 100% standard. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution of stock solution. |
| Specificity | No interference at retention time. | Inject blank (diluent) and placebo (if applicable). |
Troubleshooting Guide
Issue 1: Peak Tailing (Tailing Factor > 1.5)
-
Cause: Interaction between the basic piperazine amine and acidic silanols on the column stationary phase.
-
Fix:
-
Ensure Mobile Phase pH is strictly
3.0. -
Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites).
-
Replace column with a "Base-Deactivated" (BDS) or "Hybrid" (BEH) column.
-
Issue 2: Retention Time Drift
-
Cause: pH fluctuation or temperature instability.
-
Fix: Use a column oven (set to 30°C) and prepare fresh buffer daily. Ensure organic evaporation is minimized by capping bottles.
Issue 3: Split Peak
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Dissolve sample in the starting mobile phase (90% Buffer / 10% ACN).
References
-
BenchChem. (2025).[4][5] 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from .
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 1-(3-Methoxy-4-nitrophenyl)piperazine.[2][3][6] Retrieved from .
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine|Shanghai Hope-Chem Co.,Ltd [hope-chem.com]
Structural Elucidation and Purity Profiling of 1-(3-Methoxy-4-nitrophenyl)piperazine via NMR Spectroscopy
Introduction & Scope
The compound 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS: 121278-37-3) is a critical pharmacophore intermediate, frequently employed in the synthesis of triazole antifungals and psychotropic agents targeting 5-HT receptors.[1] Its structure features a piperazine ring attached to a nitro-anisole scaffold.[1][2]
Precise structural characterization is challenging due to the potential for regioisomerism during synthesis (e.g., distinguishing from the 2-methoxy-4-nitro isomer) and the conformational mobility of the piperazine ring.[1] This Application Note provides a definitive protocol for the NMR-based validation of this compound, focusing on distinguishing regiochemistry and assessing purity.
Key Structural Features[3]
-
Aromatic System: 1,2,4-trisubstituted benzene ring (ABX system).[1]
-
Piperazine Ring: A secondary amine prone to salt formation and chair-boat interconversion.[1]
-
Substituents: Strong electron-withdrawing Nitro group (-NO₂) vs. electron-donating Methoxy (-OCH₃) and Amino groups.[1]
Experimental Protocol
Sample Preparation
Objective: Ensure complete solubility and prevent aggregation which broadens piperazine signals.
-
Solvent Selection:
-
Preferred:DMSO-d₆ (99.8% D) .
-
Alternative: CDCl₃ (Chloroform-d) is suitable only for the free base form.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) for precise chemical shift referencing (δ 0.00).[1]
Acquisition Parameters (Standard 400/500 MHz Instrument)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation for quantitative integration.[1] |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers all aromatic and exchangeable protons.[1] |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec | Sufficient for piperazine relaxation; extend to 5s if q-NMR is required.[1] |
| Scans (NS) | 16 | 512 - 1024 | High S/N required for ¹³C to detect quaternary carbons attached to NO₂.[1] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1] |
Structural Assignment & Data Analysis[3][4][5][6]
¹H NMR Assignment (DMSO-d₆)[1][7]
The aromatic region is defined by the interplay between the deshielding Nitro group and the shielding Methoxy/Piperazine groups.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| H-5 | 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 9.0 | Deshielded. Ortho to electron-withdrawing -NO₂.[1] |
| H-2 | 6.55 – 6.65 | Doublet (d) | 1H | J ≈ 2.5 | Shielded. Ortho to -OCH₃, meta to -NO₂.[1] Isolated by substituents. |
| H-6 | 6.45 – 6.55 | Doublet of Doublets (dd) | 1H | J ≈ 9.0, 2.5 | Shielded. Ortho to Piperazine, meta to -NO₂.[1] |
| -OCH₃ | 3.85 – 3.95 | Singlet (s) | 3H | - | Characteristic methoxy singlet.[1] |
| Pip-2,6 | 3.30 – 3.45 | Multiplet/Triplet | 4H | - | Methylene protons adjacent to Aniline Nitrogen (deshielded).[1] |
| Pip-3,5 | 2.80 – 2.95 | Multiplet/Triplet | 4H | - | Methylene protons adjacent to secondary amine.[1] |
| NH | 2.0 – 3.5 | Broad Singlet | 1H | - | Highly variable.[1] May disappear due to exchange with H₂O in DMSO.[1] |
¹³C NMR Assignment
| Carbon Type | Shift (δ, ppm) | Description |
| C-NO₂ (C-4) | ~130 - 135 | Quaternary.[1] Often low intensity.[1] Deshielded but typically upfield of C-O/C-N due to resonance.[1] |
| C-OMe (C-3) | ~155 - 160 | Quaternary.[1] Highly deshielded by Oxygen (ipso).[1] |
| C-N (C-1) | ~150 - 155 | Quaternary.[1] Deshielded by Piperazine Nitrogen.[1] |
| Ar-CH (C-5) | ~126 - 128 | Aromatic CH ortho to Nitro.[1] |
| Ar-CH (C-6) | ~105 - 108 | Aromatic CH ortho to Piperazine (electron rich).[1] |
| Ar-CH (C-2) | ~98 - 102 | Aromatic CH between two donors (OMe and Pip).[1] Most shielded.[1] |
| Methoxy | ~56.0 | Alkyl carbon attached to Oxygen.[1] |
| Piperazine | ~47.0 & ~45.0 | Distinct signals for N-Ar and N-H carbons.[1] |
Advanced Validation: Regiochemistry & Workflow
To certify the position of the nitro group relative to the methoxy (3-OMe, 4-NO₂ vs 4-OMe, 3-NO₂), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]
The Diagnostic Logic
-
H-5 (The deshielded doublet) should show a strong 3-bond correlation to the carbon bearing the methoxy group (C-3 ) only if the methoxy is at position 3? No.
-
Correct Logic: In the 3-OMe, 4-NO₂ isomer, H-5 is ortho to NO₂.[1] It is meta to the Methoxy carbon.[1]
-
The Key Correlation: Look for the Methoxy Protons (~3.9 ppm) .[1] In HMBC, they will correlate strongly to C-3 .[1]
-
Then, verify if H-2 (the small doublet) correlates to C-3 .[1] Since H-2 is ortho to C-3, this will be a strong 2-bond or 3-bond correlation.[1]
-
Crucial Test: H-5 should not show a strong correlation to C-3 (Methoxy carbon) in the 3-OMe, 4-NO₂ isomer as it is para-disposed or distant, whereas in the isomer, correlations shift.[1]
-
Analytical Workflow Diagram
Caption: Step-by-step NMR workflow for validating 1-(3-Methoxy-4-nitrophenyl)piperazine, moving from solubility checks to 2D structural confirmation.
Troubleshooting & Impurity Profiling
Common Impurities
During the nucleophilic aromatic substitution of 5-fluoro-2-nitroanisole with piperazine, several impurities may arise:
-
Bis-Aryl Piperazine: Piperazine reacting at both nitrogen ends.[1]
-
NMR Sign: Two aromatic systems, disappearance of the NH-side piperazine multiplets (~2.9 ppm), appearance of symmetrical piperazine singlet ~3.4 ppm.
-
-
Regioisomers: Displacement of the Methoxy group instead of the Fluorine (rare but possible).[1]
-
NMR Sign: Loss of Methoxy singlet (~3.9 ppm).[1]
-
-
Residual Solvents:
The "Salt Effect"
If the sample is an HCl salt:
-
Observation: The piperazine protons (Pip-3,[1]5) adjacent to the amine will shift downfield (from ~2.9 to ~3.2+ ppm) and broaden significantly.[1]
-
Resolution: Add 1 drop of NaOD (in D₂O) or solid K₂CO₃ to the NMR tube to free-base the amine in situ, sharpening the peaks for better integration.
References
-
Abraham, R. J., et al. (2006).[1][3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from [Link]
Sources
- 1. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Methoxy-4-nitrophenyl)piperazine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a range of biological targets. Within this important class of molecules, 1-(3-Methoxy-4-nitrophenyl)piperazine emerges as a particularly valuable intermediate. Its strategic functionalization—a nucleophilic piperazine core, an electron-withdrawing nitro group, and a methoxy substituent—provides multiple handles for synthetic manipulation, making it a key building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). These derivatives have been pivotal in the development of drugs for various central nervous system disorders, including antipsychotics, antidepressants, and anxiolytics.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(3-Methoxy-4-nitrophenyl)piperazine. We will delve into its fundamental properties, provide a detailed protocol for a critical synthetic transformation, and illustrate its role in the broader context of drug synthesis, specifically highlighting its application as a key intermediate in the synthesis of the antipsychotic drug, Cariprazine.[3][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and optimization. The table below summarizes the key properties of 1-(3-Methoxy-4-nitrophenyl)piperazine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [5] |
| Molecular Weight | 237.25 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water. | [7] |
| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperazine | [5] |
| CAS Number | 121278-37-3 | [5] |
Core Application: A Precursor to Bioactive Amines
The primary utility of 1-(3-Methoxy-4-nitrophenyl)piperazine in pharmaceutical synthesis lies in the strategic reduction of its nitro group. The transformation of the aromatic nitro moiety into a primary amine (aniline) is a pivotal step that unlocks a vast array of subsequent chemical modifications.[8] This aniline derivative is a versatile nucleophile, enabling the formation of amides, sulfonamides, and other functionalities through coupling reactions, which are often crucial for achieving the desired pharmacological activity of the final drug molecule.
The presence of the methoxy group ortho to the nitro group can influence the reactivity and regioselectivity of subsequent reactions, a factor that medicinal chemists can leverage in their synthetic design. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl).[8] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Experimental Protocol: Reduction of 1-(3-Methoxy-4-nitrophenyl)piperazine
The following protocol details a standard laboratory procedure for the reduction of the nitro group of 1-(3-Methoxy-4-nitrophenyl)piperazine to the corresponding aniline, a key step in the synthesis of Cariprazine precursors.[3]
Objective: To synthesize 4-(piperazin-1-yl)-2-methoxyaniline from 1-(3-Methoxy-4-nitrophenyl)piperazine.
Materials:
-
1-(3-Methoxy-4-nitrophenyl)piperazine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Methoxy-4-nitrophenyl)piperazine (5.0 g, 21.1 mmol).
-
Solvent Addition: Add a mixture of ethanol (50 mL) and water (10 mL) to the flask. Stir the suspension at room temperature.
-
Reagent Addition: To the stirred suspension, add iron powder (5.9 g, 105.5 mmol, 5 equivalents) and ammonium chloride (1.1 g, 21.1 mmol, 1 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).
-
Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude 4-(piperazin-1-yl)-2-methoxyaniline can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Iron in the presence of Ammonium Chloride: This is a classic and cost-effective method for nitro group reduction.[8] Iron acts as the reducing agent, being oxidized in the process. Ammonium chloride serves as a mild proton source and helps to maintain a slightly acidic pH, facilitating the reaction without being harsh enough to cleave other sensitive functional groups.
-
Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the organic substrate while also being compatible with the inorganic reagents. Water is essential for the reaction mechanism involving iron.
-
Reflux Conditions: Heating the reaction accelerates the rate of reduction, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Celite Filtration: The fine iron oxide byproducts can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal of the solid waste.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformation described in the protocol.
Caption: Key reduction step in the synthesis of aniline intermediates.
Broader Context: Role in Cariprazine Synthesis
1-(3-Methoxy-4-nitrophenyl)piperazine and its derivatives are crucial intermediates in the synthesis of complex APIs like Cariprazine, an atypical antipsychotic.[3][4] The aniline derivative formed from the reduction of the nitro group is a key nucleophile that participates in subsequent coupling reactions to build the final drug molecule.
The diagram below outlines the strategic position of this intermediate in a generalized synthetic pathway towards Cariprazine.
Caption: Role of the intermediate in the synthesis of Cariprazine.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-(3-Methoxy-4-nitrophenyl)piperazine and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid formation of dust and aerosols.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][9][10][11]
Conclusion
1-(3-Methoxy-4-nitrophenyl)piperazine is a high-value intermediate for the pharmaceutical industry. Its well-defined structure allows for predictable and high-yielding transformations, particularly the reduction of the nitro group to form a key aniline precursor. This transformation is a gateway to a wide range of pharmacologically active molecules, most notably the antipsychotic drug Cariprazine. The protocols and insights provided in this guide are intended to empower researchers and developers to effectively and safely utilize this versatile building block in their drug discovery and development endeavors.
References
-
Fülöp, Z., Bana, P., Greiner, I., & Eles, J. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,... ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... Retrieved from [Link]
-
Darshan Healthcare pvt ltd. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74853-0... Retrieved from [Link]
-
Jigs Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of cariprazine intermediate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.
-
Justia Patents. (2021, September 30). synthesis method for cariprazine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from [Link]
-
de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4-21. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 8. youtube.com [youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Derivatization of 1-(3-Methoxy-4-nitrophenyl)piperazine for SAR Profiling
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 1-(3-Methoxy-4-nitrophenyl)piperazine (hereafter referred to as Scaffold 1 ), a privileged pharmacophore in CNS (5-HT/Dopamine) and anti-infective research.
Executive Summary & Pharmacophore Analysis
1-(3-Methoxy-4-nitrophenyl)piperazine represents a versatile "head-to-tail" scaffold. In Structure-Activity Relationship (SAR) studies, this molecule offers two distinct vectors for modification:
-
The Piperazine "Tail" (N4-Position): A high-pKa secondary amine (
) amenable to rapid library generation via acylation, alkylation, or sulfonylation. This region typically dictates pharmacokinetic properties (solubility, permeability) and receptor subtype selectivity. -
The Phenyl "Head" (Core): Contains a 3-methoxy group (H-bond acceptor) and a 4-nitro group. The nitro group is a "masked" aniline; its reduction unlocks a primary aromatic amine (
) for orthogonal derivatization, allowing for deep-pocket binding exploration.
Chemo-Selectivity Rule: To maximize yield and purity, derivatize the piperazine nitrogen FIRST . Its high nucleophilicity compared to the latent aniline (post-reduction) ensures clean conversions. Reducing the nitro group first would create a competitive nucleophile scenario (aliphatic secondary amine vs. aromatic primary amine), complicating purification.
Strategic SAR Workflow (Visualized)
The following flow chart illustrates the divergent synthesis pathways starting from Scaffold 1.
Figure 1: Divergent synthetic pathways for Scaffold 1. Pathway A-C focuses on the piperazine tail, while Pathway D-E unlocks the aromatic core.
Module 1: Piperazine Tail Functionalization
Objective: Modulate lipophilicity and target affinity.
Protocol A: N-Acylation (Amide Formation)
This is the most common SAR transaction. Amides reduce the basicity of the piperazine, often improving blood-brain barrier (BBB) penetration by reducing ionization at physiological pH.
Reagents:
-
Substrate: Scaffold 1 (1.0 equiv)
-
Electrophile: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve Scaffold 1 (e.g., 1.0 mmol, 237 mg) in anhydrous DCM (5 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add DIPEA (2.5 mmol, 435 µL). Cool to 0°C.[1]
-
Acylation:
-
Method A (Acid Chloride): Add acid chloride dropwise.
-
Method B (Coupling): Pre-activate carboxylic acid with HATU in a separate vial for 5 mins, then add to the reaction.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Quench with sat.
. Extract with DCM (3x).[1] Wash organics with brine, dry over .[1] -
Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Reductive Amination (N-Alkylation)
Maintains the basicity of the nitrogen, crucial if a protonated amine is required for salt-bridge interactions in the receptor binding pocket.
Reagents:
-
Substrate: Scaffold 1 (1.0 equiv)
-
Aldehyde/Ketone: (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
-
Dissolve Scaffold 1 and the appropriate aldehyde in DCE.
-
Add catalytic acetic acid (1 drop) to catalyze imine formation. Stir for 30 mins at RT.
-
Add STAB in one portion.
-
Stir overnight (12–16 h) under
. -
Critical Work-up: Quench with sat.
(gas evolution!). Extract with EtOAc.
Module 2: Core Scaffold Modification (The Nitro Pivot)
Objective: Unlock the 4-position for orthogonal SAR vectors.
Once the piperazine tail is fixed (e.g., N-Boc protected or already derivatized), the nitro group can be reduced.
Protocol C: Chemoselective Nitro Reduction
Context: We use Iron/Ammonium Chloride or Hydrogenation . Iron is preferred if the piperazine substituent contains halogens or alkenes sensitive to catalytic hydrogenation.
Reagents:
-
Substrate: N-substituted Scaffold 1 (1.0 equiv)
-
Reductant: Iron Powder (5.0 equiv)
-
Electrolyte:
(5.0 equiv) -
Solvent: EtOH:Water (4:1 ratio)
Step-by-Step Procedure:
-
Suspend the substrate, Iron powder, and
in EtOH/Water. -
Heat to reflux (approx. 80°C) with vigorous stirring. Note: Vigorous stirring is essential to break the oxide layer on Iron.
-
Monitor by LC-MS.[1][2] The nitro peak (
) will disappear, replaced by the aniline peak ( mass shift typically, corresponding to ). -
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot MeOH.
-
Concentration: Evaporate solvents. The residue is the crude aniline (3-methoxy-4-aminophenyl derivative).
Protocol D: Aniline Derivatization (Urea Synthesis)
The resulting aniline is less nucleophilic than the piperazine. It reacts well with isocyanates to form ureas—a classic motif in kinase inhibitors (e.g., Sorafenib-like binding modes).
Reagents:
-
Substrate: Aniline intermediate from Protocol C (1.0 equiv)
-
Reagent: Isocyanate (R-NCO) (1.1 equiv)
-
Solvent: THF or Toluene
Procedure:
-
Dissolve the aniline intermediate in anhydrous THF.
-
Add the isocyanate dropwise at RT.
-
Stir for 4–12 hours. The product often precipitates out of the solution as a urea solid.
-
Purification: Filtration of the precipitate is often sufficient. If soluble, evaporate and recrystallize from EtOH.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Matrix
| Reaction Type | Key Challenge | Solution |
| N-Acylation | Low yield due to HCl salt formation | Ensure 2.5 eq. of DIPEA is used to scavenge HCl. |
| Reductive Amination | Incomplete conversion | Use STAB (milder) instead of |
| Nitro Reduction | Stuck at Hydroxylamine (-NHOH) intermediate | Increase Iron equivalents to 10.0 or switch to |
| Aniline Coupling | Regioselectivity (if Piperazine NH is free) | Impossible. Piperazine NH must be protected (Boc) or derivatized before reducing the nitro group. |
References
-
Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link
-
Piperazine SAR in CNS: Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 1986. Link
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Synthesis, 1988. Link
-
General Piperazine Synthesis: Horton, D. A., et al. "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 2003. Link
Sources
Technical Support Center: Purification of 1-(3-Methoxy-4-nitrophenyl)piperazine
Welcome to the technical support guide for the purification of 1-(3-Methoxy-4-nitrophenyl)piperazine. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to resolve common purification challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of 1-(3-Methoxy-4-nitrophenyl)piperazine.
Q1: My crude reaction mixture is a dark, oily residue. What is my first step?
A1: A dark, oily crude product is common and typically indicates the presence of residual solvents (like DMF or NMP), colored by-products, and other impurities. The first and most critical step is an aqueous workup. Because your target compound contains a basic piperazine moiety, an acid-base extraction is highly effective. This process selectively isolates your basic product from neutral or acidic impurities.[1][2] After the extraction, you can concentrate the organic layer to assess if the product solidifies. If it remains an oil, column chromatography is the recommended next step.
Q2: What are the likely impurities in my crude 1-(3-Methoxy-4-nitrophenyl)piperazine?
A2: Impurities are largely dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitro-4-methoxybenzene with piperazine. Potential impurities include:
-
Unreacted Starting Materials: Residual 1-fluoro-2-nitro-4-methoxybenzene and excess piperazine.
-
Positional Isomers: If the starting materials are not pure, isomers may form. For instance, impurities in commercial piperazine can lead to related by-products.[3][4]
-
By-products of Side Reactions: Over-alkylation of piperazine or side reactions involving the nitro group under harsh conditions.
-
Residual Solvents and Reagents: High-boiling point solvents (DMF, DMSO) and inorganic salts from the workup.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice depends on the purity of your crude product and the desired scale.
-
Recrystallization: Ideal for purifying solid material that is already relatively pure (>85-90%). It is scalable and cost-effective. If your crude product solidifies after the initial workup, a trial recrystallization is recommended.
-
Column Chromatography: This is the most versatile method for separating complex mixtures, purifying oils, or achieving very high purity (>99%).[5][6] It is excellent for removing closely related impurities and unreacted starting materials, which may be difficult to eliminate by recrystallization alone.[7]
Below is a decision-making workflow to guide your choice:
Caption: General purification workflow for 1-(3-Methoxy-4-nitrophenyl)piperazine.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for solid compounds, leveraging differences in solubility at varying temperatures.[8]
Q: How do I select an appropriate solvent for recrystallization?
A: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For 1-(3-Methoxy-4-nitrophenyl)piperazine, which is a moderately polar compound, start by testing solvents across a polarity range.
Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or a mixture like ethanol/water) dropwise, starting with about 0.5 mL.
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Gently heat the tubes that showed poor solubility to the solvent's boiling point. The compound should dissolve completely.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high amount of crystalline precipitate is your best choice. For related nitro-aromatic piperazine derivatives, ethyl acetate and ethanol are often successful.[9]
Solvent Selection Troubleshooting Table
| Observation | Probable Cause | Recommended Action |
| Compound dissolves immediately at room temperature. | Compound is too soluble. | The solvent is unsuitable. Try a less polar solvent. |
| Compound does not dissolve, even when boiling. | Compound is insoluble. | The solvent is unsuitable. Try a more polar solvent. |
| Compound "oils out" upon heating. | The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. | Add a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, use a lower-boiling point solvent. |
| No crystals form upon cooling. | Solution is too dilute, or supersaturation has occurred. | Try scratching the inside of the flask with a glass rod. Add a seed crystal. If still unsuccessful, evaporate some solvent and cool again. |
Q: My recrystallized product is still impure. What went wrong?
A: This usually happens for one of two reasons:
-
Inefficient Impurity Removal: The impurities have similar solubility profiles to your product. In this case, a second recrystallization may help, but column chromatography is a more definitive solution.
-
Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice. Ensure your solution cools slowly to room temperature before moving it to an ice bath to allow for the formation of pure crystals.[8]
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography excels at separating compounds based on their differential adsorption to a stationary phase.[10] For your target compound, silica gel is the standard stationary phase.
Q: How do I determine the right mobile phase (eluent) for my column?
A: The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of 0.25-0.35 . This Rf value provides the best balance for good separation and a reasonable elution time.
Protocol: TLC for Eluent Selection
-
Dissolve a small amount of your crude product in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a test eluent system. Start with a non-polar solvent and gradually increase polarity. Good starting points for your compound are mixtures of Hexane/Ethyl Acetate or DCM/Methanol.
-
Visualize the plate under UV light. Your product, containing a nitro-aromatic chromophore, should be UV active.
-
Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent ratio until the Rf of your target compound is in the desired range (0.25-0.35).
Eluent System Troubleshooting
Caption: Troubleshooting flowchart for selecting a column chromatography eluent.
Q: My compound is streaking on the column/TLC plate. Why?
A: Streaking is often caused by the basic nature of the piperazine nitrogen interacting too strongly with the acidic silica gel. To resolve this:
-
Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) or ammonia (by using a solvent saturated with ammonia) to your eluent. This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.[5]
Q: The separation on the column is poor even though it looked good on TLC.
A: This is a common issue. Several factors can cause this:
-
Overloading the Column: Using too much crude material for the amount of silica. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Improper Packing: Air bubbles or channels in the silica bed lead to poor separation. Ensure the column is packed uniformly.
-
Sample Loading: The initial band of the sample applied to the column was too wide. Dissolve your sample in a minimal amount of the eluent (or a slightly weaker solvent) to ensure a tight starting band.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
- Patsnap Eureka. (2019, October 1). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from an educational resource on chemical workup procedures.
- CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from a repository of open access research papers.
- MedchemExpress.com. (n.d.). 1-(3-Methoxyphenyl)piperazine.
- Patel, D., et al. (n.d.). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from a biomedical and life sciences journal archive.
- Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.
- PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. National Center for Biotechnology Information.
- ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- Shanghai Hope-Chem Co.,Ltd. (n.d.). 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine.
- MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from a publisher of scholarly open access journals.
- Anglia Ruskin Research Online (ARRO) - Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from an institutional research repository.
- Magritek. (n.d.). Column Chromatography. Retrieved from a manufacturer of scientific instruments.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
- Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine | 121278-37-3.
- PubChemLite. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from a pharmaceutical standards supplier.
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- International Union of Crystallography (IUCr). (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from a scientific journal in crystallography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. aru.figshare.com [aru.figshare.com]
- 4. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. magritek.com [magritek.com]
Technical Support Center: Synthesis of Nitrophenylpiperazines
Welcome to the Technical Support Center for the synthesis of nitrophenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical chemical moiety. Our focus is on providing practical, experience-driven advice to help you navigate the common challenges and side reactions inherent in these synthetic routes.
Introduction to Nitrophenylpiperazine Synthesis
The nitrophenylpiperazine scaffold is a vital component in a vast array of pharmacologically active molecules. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. The two most prevalent synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the intricacies of both methods, with a strong emphasis on identifying, understanding, and mitigating common side reactions.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low Yield and Purity in SNAr Reactions
Question: My SNAr reaction between a nitrophenyl halide and piperazine is resulting in a low yield of the desired mono-substituted product and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: This is a classic case of di-substitution , where the mono-nitrophenylpiperazine product reacts further with another equivalent of the nitrophenyl halide to form the 1,4-bis(nitrophenyl)piperazine byproduct. The two nitrogen atoms of piperazine have similar nucleophilicity, making this a common challenge.
Causality: The mono-substituted product, being an N-arylpiperazine, is still a potent nucleophile and can compete with the starting piperazine for the electrophilic nitrophenyl halide.
Troubleshooting Strategies:
-
Stoichiometry Control: The most straightforward approach is to use a significant excess of piperazine (5 to 10 equivalents). This statistically favors the reaction of the nitrophenyl halide with an unreacted piperazine molecule.
-
Slow Addition: Adding the nitrophenyl halide solution slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting further.
-
Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The Boc (tert-butyloxycarbonyl) group "blocks" one of the nitrogen atoms, ensuring that only mono-arylation can occur. The Boc group can be readily removed post-reaction under acidic conditions.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor mono-substitution by slowing down the rate of the second substitution reaction, which may have a slightly higher activation energy.
Question: My reaction mixture has turned a dark brown or black color. Is my reaction failing?
Answer: A dark coloration in the reaction mixture is often indicative of side reactions or decomposition. While it doesn't always mean the reaction has failed completely, it certainly warrants investigation.
Possible Causes & Solutions:
-
Base-Induced Decomposition: Strong bases, especially in combination with polar aprotic solvents like DMF or DMSO at elevated temperatures, can lead to the decomposition of the nitro-aromatic compound. Consider using a milder base such as K2CO3 or NaHCO3 if your substrate is sensitive.
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to undesired byproducts. If possible, explore alternative, more stable solvents like dioxane or toluene, although this may require adjusting other reaction parameters.
-
Impure Starting Materials: Impurities in the starting nitrophenyl halide or piperazine can lead to colored byproducts. Ensure the purity of your reagents before starting the reaction.
Question: I am seeing an unexpected peak in my LC-MS analysis with a mass corresponding to my desired product minus 46 amu (the mass of NO2). What is this byproduct?
Answer: This strongly suggests the reduction of the nitro group to an amino group, forming an aminophenylpiperazine derivative.
Causality: While less common in standard SNAr conditions, certain reagents or contaminants can act as reducing agents.
Preventative Measures:
-
Reagent Purity: Ensure that your starting materials and solvents are free from any reducing agents. For instance, some grades of piperazine may contain trace metal impurities from their manufacturing process that could catalyze reduction.
-
Inert Atmosphere: While not always necessary for SNAr, if you suspect a reductive side reaction, running the reaction under an inert atmosphere (Nitrogen or Argon) can help.
-
Choice of Base: Some bases, under certain conditions, can facilitate electron transfer processes that may lead to nitro group reduction. Stick to common inorganic bases like carbonates unless you have a specific reason to use stronger organic bases. For intentional reduction, common methods include using H2 with a Pd/C catalyst or metals like Fe or Sn in acidic media.[2][3]
Issue 2: Challenges in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction is giving me a significant amount of a byproduct with a mass double that of my starting aryl halide, minus two halogens. What is this?
Answer: This is a classic byproduct of palladium-catalyzed cross-coupling reactions known as homo-coupling (or Ullmann-type coupling) of the aryl halide.
Causality: This side reaction occurs when two molecules of the aryl halide react with each other, facilitated by the palladium catalyst, to form a biaryl species.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally favor the desired C-N bond formation and suppress homo-coupling. Consult the literature for ligands that are well-suited for the specific type of aryl halide you are using.[4]
-
Catalyst Pre-activation: Ensuring the active Pd(0) species is efficiently generated can minimize side reactions. Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the catalyst in situ.
-
Base Selection: The choice and stoichiometry of the base can influence the rate of the desired reaction versus side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize homo-coupling.
Part 2: Experimental Protocols & Data
Protocol 1: Selective Mono-N-Arylation of Piperazine via SNAr
This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Dissolution: Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve the 1-halo-4-nitrobenzene (1.0 equivalent) in a minimal amount of the same solvent.
-
Slow Addition: Add the 1-halo-4-nitrobenzene solution dropwise to the piperazine solution over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting halide is consumed, concentrate the reaction mixture under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-substituted product from unreacted piperazine and the di-substituted byproduct.
| Parameter | Recommended Condition | Rationale |
| Piperazine Stoichiometry | 5-10 equivalents | Statistically favors mono-substitution. |
| Solvent | Ethanol, Acetonitrile | Good solubility for reactants, relatively inert. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and selectivity. |
| Addition Rate | 1-2 hours | Maintains low concentration of electrophile. |
Protocol 2: Purification of Mono-Nitrophenylpiperazine from Di-substituted Byproduct
Step-by-Step Methodology:
-
Column Chromatography: This is the most effective method for separating the mono- and di-substituted products due to their different polarities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The more polar mono-substituted product will elute after the less polar di-substituted product.
-
-
Acid-Base Extraction (for crude purification):
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic mono-substituted product and unreacted piperazine will preferentially move into the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and basify it with a base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the basified aqueous layer with an organic solvent to recover the purified mono-substituted product. The di-substituted product, being less basic, will largely remain in the original organic layer.
-
Part 3: Visualization of Reaction Pathways and Troubleshooting
Diagram 1: SNAr Reaction Pathway and Major Side Reaction
Caption: SNAr synthesis of 1-(4-nitrophenyl)piperazine.
Diagram 2: Troubleshooting Logic for Low Yield in SNAr
Caption: Troubleshooting workflow for low yield in SNAr.
References
-
Veeprho. (n.d.). Amine di piperazine impurity. Retrieved from [Link][5]
- Brenner, E., & Fort, Y. (1998). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 39(30), 5359-5362.
-
Daicel Pharma. (n.d.). Piperazine Impurities and Piperazine. Retrieved from [Link][6]
-
Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from a source providing information on the synthesis of N-BOC piperazine.[1]
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link][2][3]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from a relevant publication on ResearchGate.[4] from a relevant publication on ResearchGate. [cite: 23]
Sources
- 1. rsc.org [rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Stability of 1-(3-Methoxy-4-nitrophenyl)piperazine in Solution
Welcome to the technical support center for 1-(3-Methoxy-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and safety of your experiments.
Introduction
1-(3-Methoxy-4-nitrophenyl)piperazine is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological receptors.[1][2] The presence of a nitroaromatic group and a piperazine moiety in its structure makes it susceptible to specific degradation pathways, particularly in solution.[2][3] This guide will address common stability challenges and provide practical solutions to maintain the integrity of your solutions.
Troubleshooting Guide: Question & Answer Format
Issue 1: My solution of 1-(3-Methoxy-4-nitrophenyl)piperazine is changing color (e.g., turning yellow or brown). What is happening?
Answer:
Color change in your solution is a primary indicator of chemical degradation. The likely culprit is the nitroaromatic functional group, which is known to be photoreactive.[3][4] Exposure to light, especially UV radiation, can initiate photochemical reactions, leading to the formation of colored degradation products.[5][6]
Causality:
-
Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon absorbing light.[3] This can involve hydrogen abstraction or nitrite ester rearrangement, leading to a cascade of reactions that form chromophoric (colored) byproducts.[3]
-
Oxidation: While less common without a catalyst, oxidative degradation can also contribute to color formation, especially in the presence of dissolved oxygen and trace metal ions.[7]
Troubleshooting Steps:
-
Protect from Light: The most critical step is to minimize light exposure.[8][9]
-
Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.
-
Conduct experimental manipulations in a dimly lit area or under yellow light.
-
-
Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can act as photosensitizers or catalysts for degradation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[8]
Issue 2: I am observing a loss of potency or inconsistent results in my assays over time. Could this be related to the stability of my 1-(3-Methoxy-4-nitrophenyl)piperazine solution?
Answer:
Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly lead to a loss of potency and variability in your experimental results.[7] The primary degradation pathways to consider are hydrolysis and photodegradation.
Causality:
-
Hydrolysis: The piperazine ring, being a cyclic diamine, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][7] This process involves the cleavage of bonds by water molecules. The rate of hydrolysis is often pH and temperature-dependent.[2][7]
-
Photodegradation: As mentioned previously, light-induced degradation will reduce the concentration of the active compound.
Troubleshooting Workflow:
The following workflow can help you diagnose and address the loss of potency.
Sources
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isaacpub.org [isaacpub.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Overcoming poor solubility of 1-(3-Methoxy-4-nitrophenyl)piperazine
To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization Strategies for 1-(3-Methoxy-4-nitrophenyl)piperazine
Executive Summary
You are likely encountering precipitation or poor dissolution with 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS: 121278-37-3 or similar analogs). This molecule presents a classic "medicinal chemistry paradox": it possesses a highly lipophilic, crystalline aromatic core (stabilized by the nitro group) attached to a polar, basic piperazine tail.
At neutral pH (7.0–7.4), the molecule exists predominantly as a neutral free base, leading to extremely low aqueous solubility (<0.1 mg/mL). To overcome this, you must exploit the basic nitrogen (N4) on the piperazine ring or utilize a cosolvent system that disrupts the crystal lattice energy.
This guide provides three validated protocols to solubilize this compound for biological assays and chemical synthesis.
Module 1: The "Quick Fix" – Organic Solvent Systems
Best for: High-throughput screening (HTS), chemical synthesis, or assays tolerant to <1% DMSO.
The nitro group at the para position and the methoxy group at the meta position create a rigid, planar aromatic system that stacks efficiently in the solid state. Water cannot break these intermolecular forces alone.
Protocol 1: Preparation of High-Concentration Stock
Reagents: Dimethyl Sulfoxide (DMSO), Anhydrous (>99.9%).
-
Weighing: Weigh the target amount of 1-(3-Methoxy-4-nitrophenyl)piperazine.
-
Note: The compound is likely a yellow/orange crystalline solid. Ensure the powder is finely ground to maximize surface area.
-
-
Solvent Addition: Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Do NOT use water or PBS at this stage.
-
-
Sonication: Sonicate at 40 kHz for 5–10 minutes. The solution should turn clear yellow.
-
Troubleshooting: If particles persist, warm the solution to 37°C in a water bath.
-
-
Storage: Aliquot into amber vials (nitro compounds can be light-sensitive) and store at -20°C.
Data: Estimated Solubility Profile
| Solvent | Solubility Rating | Estimated Max Conc. | Comment |
| Water (pH 7) | Insoluble | < 0.1 mg/mL | Compound is a neutral free base. |
| DMSO | Soluble | > 25 mg/mL | Preferred stock solvent. |
| Ethanol | Moderately Soluble | ~ 5–10 mg/mL | Good for evaporation, less stable than DMSO. |
| 0.1 M HCl | Soluble | > 10 mg/mL | Forms the hydrochloride salt (See Module 2). |
Module 2: The "Biologist's Approach" – pH Manipulation & Salt Formation
Best for: Animal studies, aqueous buffers, and assays sensitive to DMSO.
The piperazine ring contains two nitrogens.[1] The N1 nitrogen (attached to the phenyl ring) is non-basic due to resonance electron withdrawal by the nitro-phenyl group. However, the distal N4 nitrogen remains basic (pKa ~8.5–9.0). Protonating this nitrogen converts the insoluble free base into a highly soluble cationic salt.
Protocol 2: In-Situ Salt Formation (The "HCl Trick")
Instead of dissolving the solid directly in water, we "activate" it with acid.
-
Calculate Molarity: Determine the moles of your compound.
-
Acidification: Add 1.0 to 1.1 equivalents of 1M HCl (or Methanesulfonic acid) directly to the solid compound.
-
Visual Cue: The solid may turn into a gum or slurry. This is normal.
-
-
Dilution: Immediately add water or saline to the desired final volume.
-
Dissolution: Vortex vigorously. The salt form should dissolve rapidly.
-
pH Adjustment (Critical): Check the final pH. If it is too acidic for your assay, slowly back-titrate with dilute NaOH or add a strong buffer (e.g., HEPES), but do not exceed pH 7.5 , or the free base will precipitate (crash out).
Visualizing the Mechanism
The diagram below illustrates the protonation event required for solubility.
Figure 1: Transformation of the lipophilic free base into the hydrophilic salt form via protonation of the piperazine tail.
Module 3: Advanced Formulation – Preventing "Crash Out"
Best for: Microfluidics, sensitive cell cultures, or when pH must be neutral.
When you dilute a DMSO stock into an aqueous buffer, the "solvent power" drops drastically. This often causes the compound to precipitate immediately (the "crash out" effect). To prevent this, use a carrier molecule like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol 3: Cyclodextrin Complexation
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Add Compound: Add your DMSO stock solution (from Module 1) to this vehicle slowly while vortexing.
-
Ratio: Ensure the final DMSO concentration is < 5%.
-
-
Equilibration: Shake at room temperature for 30 minutes. The cyclodextrin encapsulates the hydrophobic phenyl-nitro tail, keeping it in solution while the hydrophilic exterior interacts with water.
Troubleshooting & FAQ
Q1: My solution turned bright yellow/orange. Is it degraded?
-
Answer: Likely not. Nitro-aromatic compounds are naturally chromophores (yellow/orange). However, if the color shifts significantly to dark brown or red, check for oxidation. Always store protected from light.
Q2: I diluted my DMSO stock 1:1000 into cell media, and it looks cloudy. Why?
-
Answer: This is "crash out." The compound exceeded its intrinsic aqueous solubility.
-
Fix: Use the Serial Dilution Method . Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO/Water or PBS + Tween 80), then dilute into the final media. This prevents the shock of rapid polarity change.
-
Q3: Can I autoclave solutions of this compound?
-
Answer: No. Nitro compounds can be thermally unstable, and the methoxy ether linkage is susceptible to hydrolysis at high temperatures/pressures. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or PES (hydrophilic) membrane.
Decision Logic: Which Method Should I Use?
Figure 2: Flowchart for selecting the optimal solubilization protocol based on experimental constraints.
References
-
PubChem. 1-(3-Methoxy-4-nitrophenyl)piperazine (Compound Summary). National Library of Medicine. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. (Contextual grounding for Cyclodextrin/Solubility strategies). Link
-
MedChemExpress. 1-(3-Methoxyphenyl)piperazine Datasheet. (Analogous solubility data for methoxy-phenyl piperazines). Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Principles of salt formation and pKa manipulation). Link
Sources
A Senior Application Scientist's Guide to In Vitro Bioanalytical Assay Validation: A Case Study with a 1-(3-Methoxy-4-nitrophenyl)piperazine Derived Analyte
Introduction: The Critical Link Between Synthesis and Bioanalysis
In the landscape of drug development, the journey from chemical synthesis to clinical evaluation is paved with rigorous analytical checkpoints. A novel therapeutic agent's story often begins with precursor molecules like 1-(3-Methoxy-4-nitrophenyl)piperazine , a versatile piperazine derivative used in the synthesis of various active pharmaceutical ingredients (APIs).[1] While the synthesis pathway is crucial, the ability to accurately and reliably measure the resulting API in a biological system is what underpins all subsequent safety and efficacy studies. This is the domain of bioanalytical method validation.
This guide provides an in-depth, experience-driven walkthrough of validating an in vitro bioanalytical assay. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter. To provide a tangible context, we will frame our discussion around a common scenario: the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a hypothetical API, "Piprazonib," which is synthesized using 1-(3-Methoxy-4-nitrophenyl)piperazine as a key starting material. The principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which are the cornerstones of regulatory submission.[2][3][4]
The "Why": Establishing a Foundation of Trust with Regulatory Bodies
Before delving into the "how," it is imperative to understand the "why." Bioanalytical method validation is the documented process of demonstrating that an analytical procedure is reliable and suitable for its intended purpose.[5][6] For regulatory bodies like the FDA, this process establishes objective evidence that your method consistently produces results meeting predetermined specifications.[5] This is non-negotiable for ensuring data integrity in pivotal studies, including pharmacokinetics (PK), toxicokinetics, and bioequivalence assessments, which form the basis for critical decisions on a drug's safety and efficacy.[6][7]
The validation process is categorized based on its scope:
-
Full Validation: Required when developing a new method or for a new drug entity.[5]
-
Partial Validation: Performed when minor changes are made to an already validated method.[8]
-
Cross-Validation: Necessary when data is generated from two or more different laboratories or methods.[8]
This guide will focus on the comprehensive requirements of a Full Validation .
Core Validation Parameters: A Self-Validating System
A robust validation protocol evaluates a series of specific performance characteristics. Each parameter serves as an internal control, ensuring the entire system is self-validating.[9] The following sections detail the experimental approach for each core parameter for our hypothetical HPLC-UV analysis of "Piprazonib" in human plasma.
Specificity and Selectivity
Causality: The first question any analyst must answer is: "Am I measuring only what I intend to measure?" Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[9] This is particularly critical when dealing with synthesized compounds. The precursor, 1-(3-Methoxy-4-nitrophenyl)piperazine, and other synthesis-related impurities must not interfere with the Piprazonib peak.
Experimental Protocol:
-
Matrix Screening: Analyze at least six different blank lots of human plasma to assess for any endogenous components that may co-elute with Piprazonib or the internal standard (IS).
-
Impurity Spiking: Separately spike blank plasma with the precursor (1-(3-Methoxy-4-nitrophenyl)piperazine) and any known synthesis byproducts at high concentrations.
-
Forced Degradation: Subject Piprazonib to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Analysis: Run all samples through the HPLC system. The Piprazonib peak should be well-resolved from all potential interferents.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrument's response over a defined range.[9] This relationship forms the basis of the calibration curve used to quantify unknown samples. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Experimental Protocol:
-
Stock Solution: Prepare a certified stock solution of Piprazonib.
-
Calibration Standards: Prepare a series of at least five to six calibration standards by spiking blank plasma with known amounts of Piprazonib. The concentration range should encompass the expected therapeutic concentrations.
-
Analysis: Analyze the calibration standards in triplicate.
-
Data Evaluation: Plot the instrument response (e.g., peak area ratio of analyte to IS) against the nominal concentration. Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[10]
Accuracy and Precision
Causality: These two parameters define the reliability of the measurement.
-
Accuracy: The closeness of the measured value to the true value.[9] It demonstrates that the method is free from systematic error.
-
Precision: The closeness of agreement among a series of measurements.[2] It demonstrates that the method is free from random error. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Experimental Protocol:
-
QC Samples: Prepare Quality Control (QC) samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
-
Analysis:
-
For Intra-assay accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For Inter-assay accuracy and precision, repeat this process on at least three different days.
-
-
Data Evaluation:
-
Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration (%RE).
-
Precision: Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: It's essential to define the lower boundaries of the method's capability.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable accuracy and precision.[2] This is typically the lowest standard on the calibration curve.
Experimental Protocol:
-
Signal-to-Noise Ratio: Prepare samples with decreasing concentrations of Piprazonib. The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.[2]
-
LOQ Validation: The concentration chosen for the LOQ must be validated for accuracy and precision as described above.
Stability
Causality: An analyte's concentration can change during the lifecycle of a sample, from collection to analysis. Stability experiments are crucial to ensure that the measured concentration reflects the true concentration at the time of sampling.[7] This is a cornerstone of trustworthy data.
Experimental Protocol (assessed using LQC and HQC samples):
-
Freeze-Thaw Stability: Evaluate analyte stability after multiple freeze-thaw cycles (typically 3 cycles).
-
Bench-Top Stability: Assess stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) and test at various time points (e.g., 1, 3, 6 months).
-
Stock Solution Stability: Confirm the stability of the Piprazonib and IS stock solutions at their storage temperature.
Data Summary and Comparison Against Alternatives
All validation data must be summarized and compared against pre-defined acceptance criteria, which are typically based on regulatory guidelines.
Table 1: Summary of Validation Parameters & Acceptance Criteria for "Piprazonib" Assay
| Validation Parameter | Acceptance Criteria (Typical) | Alternative Method: LC-MS/MS |
| Specificity | No interfering peaks at the retention time of the analyte or IS. | Superior specificity due to mass-based detection (parent/daughter ion transitions). |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LOQ).[6] | Within ±15% of nominal (±20% at LOQ). |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ).[2][6] | ≤ 15% (≤ 20% at LOQ). |
| LOQ | Must be accurate, precise, and responsive (S/N > 10). | Significantly lower LOQ (pg/mL range) compared to HPLC-UV (ng/mL range). |
| Stability | Mean concentration within ±15% of baseline. | Same criteria apply. |
Why Choose HPLC-UV over LC-MS/MS? While LC-MS/MS offers superior sensitivity and specificity, HPLC-UV is a robust, cost-effective, and widely available technique.[11] For APIs with expected concentrations in the high ng/mL to µg/mL range, a well-validated HPLC-UV method is often perfectly suitable and represents a more accessible option for many quality control labs. The choice of method is a strategic decision based on the required sensitivity (the Analytical Target Profile, or ATP) and available resources.[3]
Conclusion: From Precursor to Validated Data
The validation of an in vitro bioanalytical assay is a systematic and scientifically rigorous process that transforms a qualitative measurement into a reliable quantitative tool. By starting with a precursor like 1-(3-Methoxy-4-nitrophenyl)piperazine , we can synthesize a novel API, but it is only through meticulous validation, guided by principles of specificity, accuracy, precision, and stability, that we can generate trustworthy data for regulatory submission. This guide demonstrates that by understanding the causality behind each validation step, researchers can design self-validating systems that ensure the integrity of their results, ultimately supporting the safe and effective development of new medicines.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Vertex AI Search URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: 1-(3-METHOXYPHENYL)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Regulatory Knowledge Guide for In Vitro Diagnostics Source: NIH's Seed URL
- Title: Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization Source: Marin Biologic Laboratories URL
- Title: Assay Validation Guidelines Source: Ofni Systems URL
- Source: ResolveMass Laboratories Inc.
- Title: 1-(3-Methoxy-4-nitrophenyl)
- Title: In Vitro Diagnostics Source: FDA URL
- Title: 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7)
- Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)
- Title: 1-(3-Methoxy-4-nitrophenyl)
- Title: 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl) - Shanghai Hope-Chem Co.
- Title: Bioanalytical method validation: A comprehensive review Source: Journal of Applied Pharmaceutical Science URL
- Title: An Approach To Bioanalytical Method Development And Validation: A Review Source: International Journal of Pharmaceutical Quality Assurance URL
- Title: Bioanalytical method validation: An updated review Source: PMC URL
- Title: From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance Source: BioInsights URL
- Title: An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS Source: International Journal of Pharmaceutical Research and Applications URL
- Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL
- Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL:Yj8fvucITdDRhi41vi)
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. swgdrug.org [swgdrug.org]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Personal protective equipment for handling 1-(3-Methoxy-4-nitrophenyl)piperazine
A Researcher's Guide to Safely Handling 1-(3-Methoxy-4-nitrophenyl)piperazine
As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the groundbreaking potential of novel compounds. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3-Methoxy-4-nitrophenyl)piperazine, a compound with significant research interest. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your experimental outcomes.
Understanding the Hazard Profile
Before any handling, it is crucial to recognize the potential hazards associated with 1-(3-Methoxy-4-nitrophenyl)piperazine. While comprehensive toxicological data for this specific compound is not extensively detailed in publicly available literature, its chemical structure—containing a piperazine ring and a nitrophenyl group—suggests a need for cautious handling. Piperazine derivatives can cause skin and eye irritation, and in some cases, respiratory sensitization.[1][2] Aromatic nitro compounds, as a class, warrant careful handling due to potential toxicity. Therefore, a proactive and conservative approach to personal protection is paramount.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate risks of exposure through inhalation, skin contact, or eye contact. The following recommendations are based on a synthesis of best practices for handling similar chemical entities.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is critical and should be based on the specific tasks being performed.
-
For General Handling and Weighing: Disposable nitrile gloves are a suitable choice for tasks involving incidental contact.[3][4] They offer good dexterity and protection against a range of chemicals. However, it is crucial to remember that nitrile gloves provide short-term protection and should be changed immediately upon contamination.[4]
-
For Operations with Potential for Splashing or Extended Contact: For procedures such as dissolution in solvents or when working with larger quantities, more robust hand protection is necessary. Butyl rubber gloves are highly recommended as they provide excellent resistance to a wide variety of chemicals, including nitro compounds.[3][5]
Best Practice: Always inspect gloves for any signs of degradation or perforation before use.[6] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6][7]
Eye and Face Protection: Shielding Against the Unseen
The potential for splashes or the generation of fine dust particles necessitates robust eye and face protection.
-
Standard Laboratory Operations: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard should be worn at all times in the laboratory.[4]
-
High-Risk Procedures: When there is an elevated risk of splashing, such as during transfers of solutions or when a reaction is under pressure, a face shield should be worn in addition to chemical splash goggles.[3][4][8] This provides an extra layer of protection for the entire face.
Body Protection: A Barrier for Your Well-being
Protective clothing is essential to prevent contamination of personal clothing and skin.
-
A flame-retardant laboratory coat should be worn and kept fully buttoned.[4][6] For procedures with a higher risk of spills, a chemically resistant apron or coveralls made of materials like Tyvek may be appropriate.[3]
-
Ensure that legs and feet are fully covered. Long pants and closed-toe shoes are mandatory in any laboratory setting.[4][9]
Respiratory Protection: Ensuring Clean Air
Handling 1-(3-Methoxy-4-nitrophenyl)piperazine as a solid powder can generate dust that may be harmful if inhaled.[6]
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Respiratory Equipment: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[4]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is not just a regulatory requirement; it is a cornerstone of a safe research environment.
Safe Handling Workflow
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly within the fume hood. Be mindful of any potential exothermic reactions.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood.
-
Post-Procedure: After completing the work, decontaminate the work area in the fume hood.
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For small spills, use an absorbent material to contain the substance. Collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Segregation: All waste contaminated with 1-(3-Methoxy-4-nitrophenyl)piperazine, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials.[1][6]
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge the chemical into drains or the environment.[6]
Visualizing the Path to Safety
To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: PPE Selection Workflow for Handling 1-(3-Methoxy-4-nitrophenyl)piperazine
Summary of Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
| Preparing Solutions | Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Lab Coat, Closed-Toe Shoes | Chemical Fume Hood |
| General Handling | Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Closed-Toe Shoes | As needed based on ventilation |
| Spill Cleanup | Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Apron/Coveralls | Respirator (if required) |
By adhering to these guidelines, researchers can confidently handle 1-(3-Methoxy-4-nitrophenyl)piperazine, ensuring a safe and productive laboratory environment. Remember, safety is not just a set of rules, but a culture of awareness and responsibility.
References
- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). UNL Environmental Health and Safety.
- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (2025, July 5). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TCI Chemicals.
- OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
- 1-(3-Methoxyphenyl)
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- 1-(3-Methoxy-4-nitrophenyl)piperazine. (n.d.). PubChem.
- Safety Data Sheet. (2011, July 4). Aaron Chemistry & UnaveraChemLab.
- 1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Safety Data Sheet. (2025, June 30). Cayman Chemical.
- Sigma-Aldrich - 104094. (2025, September 23). MilliporeSigma.
- 1-(3-Methoxy-4-nitrophenyl)piperazine. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. aaron-chemistry.de [aaron-chemistry.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
